6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile
Overview
Description
6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine sulfonyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-pentanedione and ammonium acetate.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the pyridine ring using piperidine sulfonyl chloride under basic conditions.
Formation of the Iminomethyl Group: The iminomethyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Addition of the Nitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include primary amines.
Substitution: Products vary depending on the nucleophile used, leading to various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes due to its chromophoric properties.
Sensors: It can be used in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 1H-Indole-3-carbaldehyde share structural similarities and biological activities.
Imidazole Derivatives: These compounds also exhibit similar chemical reactivity and applications.
Uniqueness
The uniqueness of 6-Hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-hydroxy-1,4-dimethyl-2-oxo-5-[(4-piperidin-1-ylsulfonylphenyl)iminomethyl]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-14-17(12-21)19(25)23(2)20(26)18(14)13-22-15-6-8-16(9-7-15)29(27,28)24-10-4-3-5-11-24/h6-9,13,26H,3-5,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCIXQPSINVJGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)O)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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